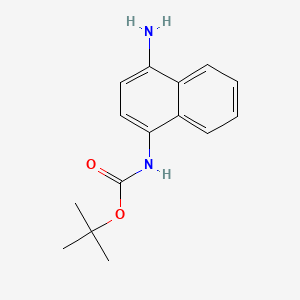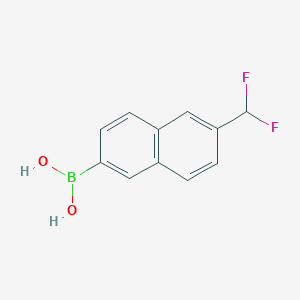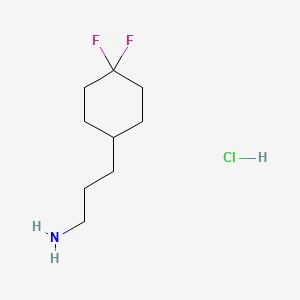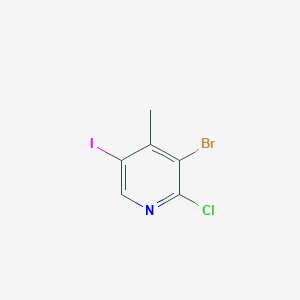
3-Bromo-2-chloro-5-iodo-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrClIN. It is a derivative of pyridine, a basic nitrogen-containing aromatic ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-iodo-4-methylpyridine typically involves multiple steps, starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine. The process includes:
Bromination: Introduction of a bromine atom at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom at the 2-position using chlorine gas or thionyl chloride.
Iodination: Introduction of an iodine atom at the 5-position using iodine or an iodine-containing reagent like potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-iodo-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids
Major Products
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl or alkyl-substituted pyridines.
科学的研究の応用
3-Bromo-2-chloro-5-iodo-4-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-iodo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen atoms can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloro-5-iodo-3-methylpyridine
- 3-Bromo-2-chloro-6-iodo-4-methylpyridine
- 4-Bromo-2-chloro-5-iodo-3-methylpyridine
Uniqueness
3-Bromo-2-chloro-5-iodo-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and iodine atoms allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H4BrClIN |
|---|---|
分子量 |
332.36 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-iodo-4-methylpyridine |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |
InChIキー |
ROXYNJKRFFFOCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1I)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)
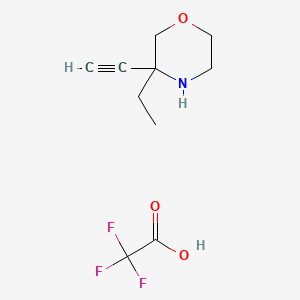

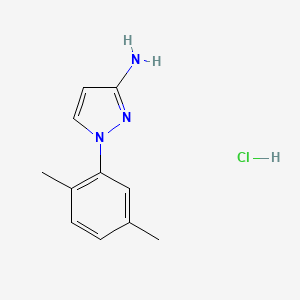
![B-(2,3-dihydrobenzo[b]thien-5-yl)boronic acid](/img/structure/B13465997.png)
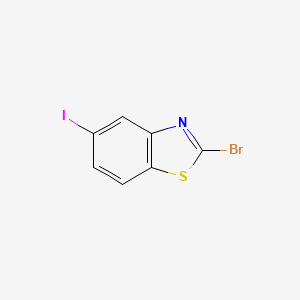
![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)
